

Application Note: 1H and 13C NMR Spectroscopy of the Dipeptide Val-Tyr

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Val-Tyr	
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Abstract

This document provides a detailed guide to the characterization of the dipeptide Valyl-Tyrosine (Val-Tyr) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual representations of the experimental workflow and molecular structure. This guide is intended to assist researchers in the structural elucidation and quality control of peptides. Note: The NMR data presented in this document is predicted using computational models due to the absence of readily available experimental spectra in public databases.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules in solution. For peptides and proteins, NMR is indispensable for confirming the primary sequence, characterizing post-translational modifications, and elucidating three-dimensional structure and folding. 1H NMR provides information on the number and connectivity of protons, while 13C NMR offers insights into the carbon backbone and side chains. The dipeptide **Val-Tyr** serves as a simple yet illustrative model for the application of NMR in peptide analysis.



Predicted NMR Data for Val-Tyr

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) and coupling constants (J) for **Val-Tyr**. These values were obtained using online NMR prediction tools.

Predicted ¹H NMR Data

Atom Name	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted J- coupling (Hz)
Valine Residue			
Ηα	4.15	d	7.5
Нβ	2.25	m	-
Ну (СН3)	1.05	d	7.0
Ну' (СН3)	1.00	d	7.0
NH	8.20	d	8.0
Tyrosine Residue			
Ηα	4.60	dd	8.0, 6.0
Нβ	3.10	dd	14.0, 6.0
нв'	2.95	dd	14.0, 8.0
Hδ (aromatic)	7.10	d	8.5
Ηε (aromatic)	6.80	d	8.5
OH (phenolic)	9.50	S	-
NH2	7.90	s (br)	-

Predicted ¹³C NMR Data



Atom Name	Predicted Chemical Shift (ppm)
Valine Residue	
Cα	60.5
Сβ	31.0
Су	19.5
Су'	19.0
C' (carbonyl)	174.0
Tyrosine Residue	
Сα	56.0
Сβ	37.5
Cγ (aromatic)	128.0
Cδ (aromatic)	131.0
Cε (aromatic)	116.0
Cζ (aromatic)	156.0
C' (carbonyl)	175.5

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality 1H and 13C NMR spectra of dipeptides like **Val-Tyr**.

Sample Preparation

- Dissolution: Weigh 5-10 mg of high-purity (>95%) Val-Tyr dipeptide.
- Solvent Selection: Dissolve the peptide in 0.5-0.6 mL of a suitable deuterated solvent. For exchangeable proton observation (e.g., NH, OH), a mixture of 90% H₂O / 10% D₂O is recommended. For routine 1H and 13C spectra where exchangeable protons are not of primary interest, D₂O or DMSO-d₆ can be used.



- pH Adjustment: Adjust the pH of the aqueous sample to a desired value (typically between 4 and 5 to minimize amide proton exchange) by adding microliter amounts of dilute DCl or NaOD.
- Internal Standard: Add a small amount of an internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (0 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Data Acquisition

- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for proton detection.
- Tuning and Matching: Tune and match the probe to the proton frequency.
- Shimming: Shim the magnetic field homogeneity to obtain sharp, symmetrical peaks.
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Acquisition Parameters:
 - Spectral Width: ~12-16 ppm
 - Number of Scans: 16-64 (depending on sample concentration)
 - Relaxation Delay (d1): 1-2 seconds
 - Acquisition Time (aq): 2-4 seconds
- Solvent Suppression: If using a protonated solvent mixture (e.g., H₂O/D₂O), apply a solvent suppression technique (e.g., presaturation or WATERGATE).
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction.

13C NMR Data Acquisition



- Instrument Setup: Use an NMR spectrometer with a probe capable of detecting 13C.
- Tuning and Matching: Tune and match the probe to the carbon frequency.
- · Shimming: Re-shim if necessary.
- Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
- Acquisition Parameters:
 - Spectral Width: ~200-220 ppm
 - Number of Scans: 1024 or more (due to the low natural abundance of 13C)
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time (aq): 1-2 seconds
- Proton Decoupling: Apply broadband proton decoupling during acquisition to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: Apply a Fourier transform, phase correction, and baseline correction. An exponential line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.

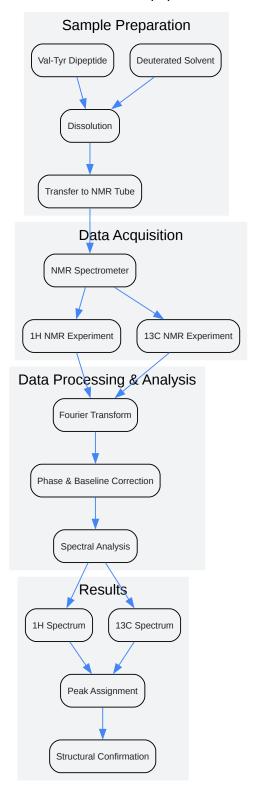
Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of a dipeptide.



Experimental Workflow for Dipeptide NMR Analysis



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Caption: Workflow for NMR analysis of Val-Tyr.



Structural Correlations in Val-Tyr

This diagram illustrates the key atoms and their through-bond (J-coupling) and through-space (NOE) correlations that are important for NMR-based structural assignment.

Caption: Key NMR correlations in Val-Tyr.

Conclusion

This application note provides a comprehensive overview of the 1H and 13C NMR spectroscopy of the dipeptide **Val-Tyr**. The presented predicted data and detailed protocols offer a valuable resource for researchers involved in peptide synthesis, purification, and structural analysis. The application of these NMR techniques is crucial for ensuring the identity and purity of synthetic peptides and for providing foundational data for more complex structural studies of larger peptides and proteins.

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